
Quinazoline Hydrazide
Overview
Description
Quinazoline Hydrazide is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Activities
Quinazoline hydrazides exhibit a wide range of pharmacological activities, making them valuable in drug development. Key activities include:
- Anticancer Activity : Quinazoline hydrazides have been shown to inhibit various cancer cell lines. For instance, a study demonstrated that quinazolinone hydrazide triazole derivatives act as effective inhibitors of the MET receptor tyrosine kinase, with significant antiproliferative effects against lung cancer cells (IC50 = 8.6 μM) .
- Antimicrobial Properties : Recent research has highlighted the antimicrobial potential of quinazoline derivatives, including hydrazides. Compounds synthesized with a thioacetohydrazide azomethine linker showed promising bactericidal and fungicidal activities against pathogens such as Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Quinazoline hydrazides have been evaluated for their anti-inflammatory properties. A study using carrageenan-induced paw inflammation models indicated that these compounds could significantly reduce inflammation .
- Anticonvulsant Activity : Some derivatives have been tested for anticonvulsant effects, showing potential as new therapeutic agents for epilepsy .
Structure-Activity Relationship (SAR)
The efficacy of quinazoline hydrazides can be influenced by their structural modifications. Studies have indicated that specific substitutions on the quinazoline ring enhance biological activity:
- Positioning of Substituents : The position of substituents on the phenyl ring significantly affects the inhibitory potential against enzymes like dihydrofolate reductase (DHFR). For example, compounds with a phenyl ring at the second position exhibited superior activity compared to others .
- Hybridization Techniques : Molecular hybridization has been employed to combine quinazoline with other pharmacophores, resulting in compounds with improved potency and multi-target activity .
Case Study 1: Anticancer Properties
A series of novel quinazolinone hydrazide triazole derivatives were synthesized and tested for their ability to inhibit MET kinase activity. The findings indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis in sensitive cell lines .
Case Study 2: Antimicrobial Efficacy
In a recent study, quinazolinone derivatives were evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values significantly lower than standard antibiotics, indicating their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
Activity Type | Example Compounds | Notable Effects |
---|---|---|
Anticancer | Quinazolinone hydrazide triazoles | Inhibition of MET kinase; apoptosis |
Antimicrobial | Quinazolinone-sulfonate conjugates | Effective against Staphylococcus aureus |
Anti-inflammatory | Quinazoline-containing hydrazides | Reduction in carrageenan-induced inflammation |
Anticonvulsant | Various derivatives | Potential efficacy in epilepsy treatment |
Properties
Molecular Formula |
C9H8N4O |
---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
quinazoline-2-carbohydrazide |
InChI |
InChI=1S/C9H8N4O/c10-13-9(14)8-11-5-6-3-1-2-4-7(6)12-8/h1-5H,10H2,(H,13,14) |
InChI Key |
NTDKVDYCBXKCJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(=O)NN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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